REACTION_SMILES
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[CH3:15][c:16]1[c:17]([CH:18]=[O:19])[cH:20][cH:21][cH:22][cH:23]1.[Cl:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][cH:11][c:12]([CH3:14])[n:13]2)[cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH3:15])[c:3](-[c:8]2[cH:9][cH:10][cH:11][c:12]([CH3:14])[n:13]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C=O
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Name
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Cc1cccc(-c2ccccc2Cl)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(-c2ccccc2Cl)n1
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Name
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Type
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product
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Smiles
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Cc1cccc(-c2ccccc2C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |